Methyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Overview
Description
Methyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate: is a chemical compound belonging to the class of tetrahydroisoquinolines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a tetrahydroisoquinoline core with methoxy groups at the 6 and 7 positions and a carboxylate ester at the 3 position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the diastereoselective synthesis from morpholinone derivatives. The reaction conditions typically involve the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring purity and yield optimization. The process may include steps such as recrystallization, distillation, and chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of corresponding quinoline derivatives.
Reduction: Reduction products may include tetrahydroisoquinoline derivatives.
Substitution: Substitution reactions can lead to the formation of various alkylated derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural products.
Biology: In biological research, it serves as a tool for studying enzyme mechanisms and receptor binding studies due to its structural similarity to biologically active molecules.
Medicine: The compound has potential medicinal applications, including its use as a lead compound in drug discovery for treating various diseases, such as neurological disorders and cancer.
Industry: In the chemical industry, it is used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism by which Methyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The specific pathways involved depend on the biological context, but generally, it may modulate signaling pathways related to neurotransmission or cellular metabolism.
Comparison with Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid: A structural analog with a carboxylic acid group at the 1 position.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A closely related compound without the carboxylate ester group.
Uniqueness: The presence of the carboxylate ester group in Methyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate distinguishes it from its analogs, potentially leading to different biological activities and applications.
Properties
IUPAC Name |
methyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-16-11-5-8-4-10(13(15)18-3)14-7-9(8)6-12(11)17-2/h5-6,10,14H,4,7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVYTZMVMTXAEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CNC(CC2=C1)C(=O)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401167136 | |
Record name | Methyl 1,2,3,4-tetrahydro-6,7-dimethoxy-3-isoquinolinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401167136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57060-87-4 | |
Record name | Methyl 1,2,3,4-tetrahydro-6,7-dimethoxy-3-isoquinolinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57060-87-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 1,2,3,4-tetrahydro-6,7-dimethoxy-3-isoquinolinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401167136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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